1-(1-Hydroxy-1H-indol-2-yl)ethanone
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Overview
Description
1-(1-Hydroxy-1H-indol-2-yl)ethanone is an organic compound with the chemical formula C10H9NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxy-1H-indol-2-yl)ethanone can be synthesized through an acylation reaction. The process involves dissolving indole in acetic anhydride and using sodium acetate as a catalyst. The reaction mixture is stirred at a constant temperature for several hours, resulting in the formation of the desired compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-Hydroxy-1H-indol-2-yl)ethanone has several scientific research applications, including:
Biology: The compound is used in studies related to cell biology and biochemistry, particularly in understanding the role of indole derivatives in biological systems.
Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity. The specific pathways and targets depend on the context of its application, whether in therapeutic or industrial settings .
Comparison with Similar Compounds
1-(1,3-Dimethyl-1H-indol-2-yl)ethanone: This compound shares a similar indole structure but with additional methyl groups, leading to different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant biology as a growth hormone.
Indole-3-carbinol: Found in cruciferous vegetables, this compound is studied for its potential anticancer properties.
Uniqueness: 1-(1-Hydroxy-1H-indol-2-yl)ethanone is unique due to its specific hydroxyl and ethanone functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(1-hydroxyindol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-7(12)10-6-8-4-2-3-5-9(8)11(10)13/h2-6,13H,1H3 |
InChI Key |
DDZLKBLAXCDVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N1O |
Origin of Product |
United States |
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